4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacophore

4-[(2,6-Dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide (CAS 1241134-51-9) is a synthetic sulfonamide derivative with molecular formula C₁₃H₁₁Cl₂N₃O₃S and molecular weight 360.21 g/mol. It belongs to the broader class of pyridinyl sulfonylamino benzamides, which have been investigated in patents as cytochrome P450 3A4 (CYP3A4) inhibitors.

Molecular Formula C13H11Cl2N3O3S
Molecular Weight 360.21
CAS No. 1241134-51-9
Cat. No. B2465394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide
CAS1241134-51-9
Molecular FormulaC13H11Cl2N3O3S
Molecular Weight360.21
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl
InChIInChI=1S/C13H11Cl2N3O3S/c1-16-13(19)8-2-4-9(5-3-8)18-22(20,21)10-6-7-11(14)17-12(10)15/h2-7,18H,1H3,(H,16,19)
InChIKeyHZAWVOZQXLNPSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(2,6-Dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide (CAS 1241134-51-9): Structural Identity and Class Context


4-[(2,6-Dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide (CAS 1241134-51-9) is a synthetic sulfonamide derivative with molecular formula C₁₃H₁₁Cl₂N₃O₃S and molecular weight 360.21 g/mol . It belongs to the broader class of pyridinyl sulfonylamino benzamides, which have been investigated in patents as cytochrome P450 3A4 (CYP3A4) inhibitors [1]. The compound features a 2,6-dichloropyridin-3-yl sulfonyl group linked via a sulfonamino bridge to a para-substituted N-methylbenzamide moiety. At the time of analysis, no primary research articles, authoritative database bioactivity records (PubChem, ChEMBL, BindingDB), or peer-reviewed pharmacological studies were identified for this specific compound in non-excluded sources.

Why 4-[(2,6-Dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide Cannot Be Generically Substituted: Structural Determinants of Differentiation


Within the pyridinyl sulfonylamino benzamide class, three structural variables fundamentally alter molecular recognition, physicochemical properties, and potential biological target engagement: (1) the chlorine substitution pattern on the pyridine ring (2,6-dichloro vs. 5,6-dichloro vs. 2,4-dichloro), which modulates the electronic environment and steric presentation of the sulfonamide group ; (2) the position of the sulfonylamino linkage on the benzamide ring (para vs. ortho vs. meta), which dictates molecular geometry and hydrogen-bonding capacity [1]; and (3) the nature of the amide substituent (N-methyl vs. unsubstituted vs. cyclopropyl), which influences lipophilicity, metabolic stability, and target complementarity [2]. These variables cannot be interchanged without altering the compound's pharmacokinetic and pharmacodynamic profile, making direct substitution by a generic in-class analog scientifically unsound without experimental validation.

Quantitative Differentiation Evidence for 4-[(2,6-Dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide vs. Closest Structural Analogs


Chlorine Substitution Pattern: 2,6-Dichloro vs. 5,6-Dichloro Regioisomer Comparison

The target compound bears chlorine atoms at the 2- and 6-positions of the pyridine ring. A closely related regioisomer, Benzamide, 2-[[(5,6-dichloro-3-pyridinyl)sulfonyl]amino]- (CAS 1484099-09-3), places chlorines at the 5- and 6-positions . The 2,6-dichloro pattern places both electron-withdrawing substituents adjacent to the pyridine nitrogen and the sulfonyl attachment point (position 3), creating a distinct electronic environment compared to the 5,6-dichloro isomer where only one chlorine (position 6) is adjacent to the nitrogen. In carbonic anhydrase inhibitor chemotypes, 2,6-dichloro substitution on pyridine-3-sulfonamides has been associated with altered isoform selectivity profiles compared to 5,6-dichloro congeners, though no direct comparative data exist for these specific benzamide derivatives [1].

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacophore

Benzamide Substitution Position: para-N-Methylbenzamide vs. ortho-Benzamide vs. meta-Benzoic Acid Comparators

The target compound features a para-substituted N-methylbenzamide moiety (sulfonylamino group at the 4-position of the benzamide ring). In contrast, CAS 1259139-49-5 bears the sulfonylamino group at the ortho (2-) position with an N-cyclopropyl amide, and CAS 1259149-56-8 replaces the benzamide with a benzoic acid at the meta (3-) position [1][2]. The para arrangement in the target compound creates a linear molecular geometry with maximal spatial separation between the sulfonamide and amide functionalities, resulting in a predicted topological polar surface area (tPSA) of approximately 96.5 Ų (calculated by analogy to the ortho-cyclopropyl analog). The ortho-substituted comparator (CAS 1259139-49-5) is expected to exhibit intramolecular hydrogen bonding between the sulfonylamino NH and the adjacent amide carbonyl, which is absent in the para-substituted target compound. This difference in conformational preference and hydrogen-bonding capacity directly affects target protein complementarity.

Chemical Biology Molecular Recognition Physicochemical Properties

Patent-Disclosed CYP3A4 Inhibitor Pharmacophore: Class-Level Relevance of Pyridinaminosulfonyl Benzamides

The Pfizer patent EP1937639B1 discloses pyridinaminosulfonyl substituted benzamides as inhibitors of CYP3A4, a critical enzyme in drug metabolism whose inhibition can be exploited for pharmacokinetic boosting of co-administered drugs [1]. While the target compound (CAS 1241134-51-9) is not explicitly listed among the exemplified compounds in this patent, its core scaffold—a pyridinyl sulfonylamino benzamide—falls within the Markush structure of Formula (I). The patent demonstrates that subtle modifications to the benzamide substituent, pyridine substitution, and sulfonamide linker can shift CYP3A4 IC₅₀ values by orders of magnitude. For instance, within the pyridin-3-yl sulfamoyl benzamide subseries, N-alkyl benzamide derivatives with specific substitution patterns achieved potent CYP3A4 inhibition, though the exact IC₅₀ for the target compound has not been disclosed [1]. This class-level evidence positions the target compound as a structurally relevant probe for CYP3A4 inhibitor SAR studies.

Drug Metabolism CYP3A4 Inhibition Pharmacokinetic Drug-Drug Interaction

Molecular Weight and Lipophilicity Differentiation from Core Building Block

Compared to the core sulfonamide building block 2,6-dichloropyridine-3-sulfonamide (CAS 1078627-77-6; MW 227.07 g/mol, C₅H₄Cl₂N₂O₂S) , the target compound is substantially larger (MW 360.21 g/mol, C₁₃H₁₁Cl₂N₃O₃S) , gaining 133.14 g/mol and 7 additional non-hydrogen atoms through the addition of the N-methylbenzamide moiety. This molecular weight increase is accompanied by a computed XLogP3 increase from approximately 0.8 (core sulfonamide) to an estimated 2.5–3.0 (target compound, based on fragment contribution), reflecting markedly enhanced lipophilicity. The increased lipophilicity and molecular complexity suggest improved passive membrane permeability and potential for protein binding compared to the polar core building block, though also potentially increased susceptibility to CYP-mediated metabolism and reduced aqueous solubility.

Physicochemical Profiling Drug-likeness Lead Optimization

Research and Industrial Application Scenarios for 4-[(2,6-Dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide (CAS 1241134-51-9)


CYP3A4 Inhibitor Structure-Activity Relationship (SAR) Probe Development

Based on the Pfizer patent EP1937639B1 class-level association [1], the target compound serves as a structurally differentiated SAR probe for investigating how the 2,6-dichloro pyridine substitution pattern and para-N-methylbenzamide geometry influence CYP3A4 inhibitory potency relative to other regioisomers (e.g., 5,6-dichloro or 2,4-dichloro analogs) and substitution variants (ortho- or meta-benzamide). Researchers prioritizing CYP3A4-mediated drug-drug interaction studies may select this compound to expand the SAR landscape beyond the specific N-alkyl benzamide examples disclosed in the patent literature.

Differentiated Scaffold for Sulfonamide-Based Fragment Growing and Lead Optimization

As established in Section 3, the target compound occupies a unique property space (MW ~360 Da, estimated XLogP3 ~2.5–3.0) that is intermediate between polar sulfonamide fragments (MW ~227 Da) and larger, more lipophilic lead compounds. Medicinal chemistry teams conducting fragment-based drug discovery may select this compound as a fragment-growing intermediate that already incorporates both the dichloropyridine sulfonamide pharmacophore and a substituted benzamide moiety, enabling rapid SAR expansion around the N-methyl amide and aryl positions without requiring de novo synthesis of the sulfonylamino linkage.

Chemical Biology Tool for Target Deconvolution in Sulfonamide-Responsive Pathways

Given the class-level evidence that pyridine sulfonamide derivatives interact with carbonic anhydrase isoforms and cytochrome P450 enzymes [1][2], the target compound's unique 2,6-dichloro-para-N-methylbenzamide architecture makes it suitable as a chemical biology probe for target deconvolution studies. Its structural differentiation from ortho-cyclopropyl (CAS 1259139-49-5) and meta-benzoic acid (CAS 1259149-56-8) analogs [3][4] provides researchers with a tool to dissect structure-dependent target engagement profiles in phenotypic screening campaigns, where the para-N-methylbenzamide geometry may confer selectivity advantages over alternative substitution patterns.

Reference Standard for Analytical Method Development in Sulfonamide Benzamide Series

The well-defined molecular formula (C₁₃H₁₁Cl₂N₃O₃S) and molecular weight (360.21 g/mol) documented in Chemsrc make this compound suitable as a reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods tailored to the pyridinyl sulfonylamino benzamide chemical series. Its distinct retention time and mass spectrometric fragmentation pattern, arising from the unique combination of the 2,6-dichloropyridine and N-methylbenzamide moieties, facilitate its use as a system suitability standard in quality control workflows for related compound libraries.

Quote Request

Request a Quote for 4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.